2-(2H-1,3-benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyridine
Description
2-(2H-1,3-Benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyridine is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a benzodioxol group at position 2 and a bromine atom at position 2. This structure combines aromatic and electron-rich moieties, making it a candidate for medicinal chemistry applications, particularly in kinase inhibition and antiviral research . The bromine atom enhances reactivity for further functionalization, while the benzodioxol group may improve binding affinity to biological targets due to its planar, lipophilic nature .
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O2/c15-14-13(16-12-3-1-2-6-17(12)14)9-4-5-10-11(7-9)19-8-18-10/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJNFLKGMIVWONH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C(N4C=CC=CC4=N3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20587661 | |
| Record name | 2-(2H-1,3-Benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20587661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
904813-89-4 | |
| Record name | 2-(2H-1,3-Benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20587661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Retrosynthetic Analysis and Key Challenges
The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyridine presents several challenges:
- Regioselective Bromination : Introducing bromine at position 3 without side reactions at other positions.
- Benzodioxol Integration : Incorporating the 1,3-benzodioxol-5-yl group without disrupting the imidazo[1,2-a]pyridine core.
- Cyclization Efficiency : Ensuring high yields during ring-closing steps, particularly in the presence of electron-withdrawing substituents.
Retrosynthetically, the molecule can be dissected into two primary components:
- A pre-functionalized imidazo[1,2-a]pyridine intermediate bearing bromine.
- A 1,3-benzodioxol-5-yl moiety introduced via cross-coupling or condensation.
Direct Cyclocondensation Strategies
Two-Component Condensation
A common approach involves reacting 2-aminopyridine derivatives with α-brominated ketones containing the benzodioxol group. For example:
- Substrate : 2-Amino-5-bromopyridine and 1,3-benzodioxol-5-yl glyoxal.
- Conditions : Acetic acid reflux (120°C, 8–12 hours) catalyzed by p-toluenesulfonic acid (p-TsOH).
- Mechanism : The α-bromo ketone undergoes nucleophilic attack by the amine, followed by cyclodehydration to form the imidazo ring.
- Yield : Reported yields for analogous reactions range from 65% to 78%.
Limitations:
- Low regioselectivity if multiple reactive sites exist.
- Requires pre-brominated pyridine derivatives, which may necessitate additional synthesis steps.
Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The benzodioxol group can be introduced via Suzuki coupling after constructing the brominated imidazo[1,2-a]pyridine core:
- Intermediate : 3-Bromoimidazo[1,2-a]pyridine-2-boronic acid.
- Coupling Partner : 5-Bromo-1,3-benzodioxole.
- Catalyst : Pd(PPh₃)₄ with K₂CO₃ in a 1,4-dioxane/water mixture (90°C, 24 hours).
- Yield : ~70–85% for similar substrates.
Advantages:
- High functional group tolerance.
- Enables late-stage diversification of the benzodioxol group.
Multicomponent Reactions (MCRs)
Groebke-Blackburn-Bienaymé Reaction
A one-pot synthesis using:
- Components : 2-Aminopyridine, 1,3-benzodioxol-5-carbaldehyde, and trimethylsilyl cyanide (TMSCN).
- Conditions : InCl₃ catalysis in ethanol at 80°C for 6 hours.
- Bromination : Post-cyclization bromination using N-bromosuccinimide (NBS) in DMF at 0°C to room temperature.
- Yield : 62% overall yield after bromination.
Oxidative Coupling Approaches
Copper-Mediated C–H Activation
Direct coupling of pre-formed imidazo[1,2-a]pyridine with 1,3-benzodioxol-5-ylboronic acid:
Comparative Analysis of Methods
| Method | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Cyclocondensation | Acid catalysis, reflux | 65–78 | Simple setup | Requires pre-brominated substrates |
| Suzuki Coupling | Pd catalysis, aqueous/organic | 70–85 | High regioselectivity | Sensitive to boronic acid stability |
| MCRs | One-pot, InCl₃ catalysis | 62 | Atom-economical | Post-synthetic bromination needed |
| Oxidative Coupling | Cu-mediated, TBHP oxidant | 58–67 | Direct C–H activation | Moderate yields |
Optimization and Scale-Up Considerations
Solvent and Temperature Effects
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,3-benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization Reactions: It can form additional ring structures through intramolecular cyclization under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, palladium catalysts for cross-coupling reactions, and various oxidizing and reducing agents depending on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the bromine atom can yield a variety of substituted imidazo[1,2-a]pyridines with different functional groups .
Scientific Research Applications
2-(2H-1,3-benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
3-Iodo Derivative: 2-(2H-1,3-Benzodioxol-5-yl)-3-Iodoimidazo[1,2-a]pyridine
- Molecular Formula : C₁₄H₉IN₂O₂ (vs. C₁₄H₉BrN₂O₂ for the bromo compound).
- Key Differences: The iodine atom increases molecular weight (364.14 vs. Iodine’s larger atomic radius may reduce electrophilic substitution reactivity compared to bromine but enhance stability in radical reactions .
- Synthetic Utility : Both bromo and iodo derivatives serve as intermediates for cross-coupling reactions, though bromine is more cost-effective for large-scale synthesis .
6-Chloro-3-Iodo Derivative: 2-(2H-1,3-Benzodioxol-5-yl)-6-Chloro-3-Iodoimidazo[1,2-a]pyridine
- Molecular Formula : C₁₄H₈ClIN₂O₂.
- Higher molecular weight (398.58 g/mol) may limit blood-brain barrier penetration compared to the parent bromo compound .
Ring-Modified Analogues
Imidazo[1,2-a]Pyrimidine Derivative: 2-(1,3-Benzodioxol-5-yl)-3-Bromoimidazo[1,2-a]Pyrimidine
- Molecular Formula : C₁₃H₈BrN₃O₂.
- Key Differences :
AG110: Ethyl 2-Methylimidazo[1,2-a]pyrrolo[2,3-c]pyridin-8-carboxylate
- Key Differences :
Substituent-Variant Analogues
BPIP: 5-[(4-Bromophenyl)methyl]-2-phenylimidazo[4,5-c]pyridine
- The imidazo[4,5-c]pyridine core alters ring geometry, affecting π-π stacking with aromatic residues in enzyme active sites .
Compound with tert-Butyl Group: 2-(1,3-Benzodioxol-5-yl)-N-tert-butyl-5,7-dimethylimidazo[1,2-a]pyridin-3-amine
- Key Differences :
Comparative Data Table
Biological Activity
2-(2H-1,3-benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyridine is a complex organic compound characterized by the presence of a benzodioxole moiety and a brominated imidazo[1,2-a]pyridine structure. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. The aim of this article is to provide a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.
The molecular formula of 2-(2H-1,3-benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyridine is C14H9BrN2O2, with a molecular weight of 317.137 g/mol. The structure includes a bromine atom at the 3-position of the imidazo ring, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C14H9BrN2O2 |
| Molecular Weight | 317.137 g/mol |
| IUPAC Name | 2-(1,3-benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyridine |
| CAS Number | 904813-89-4 |
The mode of action for 2-(2H-1,3-benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyridine is hypothesized to involve interactions with various cellular proteins or enzymes. Although specific pathways remain to be fully elucidated, preliminary studies suggest that it may act on targets relevant to cancer and microbial inhibition.
Antimicrobial Properties
Research indicates that compounds similar to 2-(2H-1,3-benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyridine exhibit significant antimicrobial activity. For instance, studies have shown that related imidazo[1,2-a]pyridines possess inhibitory effects against various bacterial strains.
Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines. For example:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15.0 |
| HeLa (Cervical) | 12.5 |
| A549 (Lung) | 10.0 |
These results suggest that the compound may interfere with cancer cell growth through mechanisms such as apoptosis induction or cell cycle arrest.
Case Studies
A notable study published in ACS Omega explored the pharmacological profiles of various imidazoles, including derivatives of 2-(2H-1,3-benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyridine. The study highlighted:
- Selectivity : The compound exhibited selective inhibition against certain cancer cell lines while sparing normal cells.
- Mechanistic Insights : Further investigations revealed that it might modulate signaling pathways associated with cell survival and apoptosis.
Pharmacokinetics
Despite its promising biological activity, detailed pharmacokinetic data for 2-(2H-1,3-benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyridine is limited. Factors such as absorption, distribution, metabolism, and excretion (ADME) need further exploration to understand its bioavailability and therapeutic potential fully.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-(2H-1,3-benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyridine?
- Methodological Answer : Microwave-assisted one-pot synthesis (e.g., using substituted pyridines and brominating agents) has shown higher efficiency (60–70% yield) compared to traditional thermal methods (40–50%) by reducing side reactions . Key parameters include solvent polarity (DMF or DMSO), temperature (80–120°C), and controlled bromine stoichiometry to avoid over-bromination. Multi-step protocols involving cyclization and Suzuki-Miyaura cross-coupling are also viable for introducing the benzodioxole moiety .
Q. How can spectroscopic techniques confirm the molecular structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign aromatic protons (δ 6.8–8.2 ppm) and carbons (δ 110–150 ppm) to distinguish benzodioxole and imidazopyridine rings. Coupling patterns (e.g., doublets for vicinal protons) resolve substitution positions .
- HRMS : Use electrospray ionization (ESI) to confirm molecular mass (e.g., [M+H]+ at m/z 361.02 with <2 ppm error) and rule out isotopic interference from bromine .
- IR Spectroscopy : Identify C-Br stretching (~550 cm⁻¹) and benzodioxole C-O-C asymmetric vibrations (~1250 cm⁻¹) .
Advanced Research Questions
Q. How can researchers address low yields in reactions involving 3-bromoimidazo[1,2-a]pyridine intermediates?
- Methodological Answer : Low yields (e.g., 35% in reductive dehalogenation) often stem from competing side reactions (e.g., tar formation). Strategies include:
- Base Optimization : Use weaker bases (e.g., LiEt2NH instead of LDA) to suppress nucleophilic displacement .
- Solvent Control : Polar aprotic solvents (THF/DMF) stabilize intermediates, while low temperatures (−78°C) minimize decomposition .
- Catalytic Additives : Pd(0) catalysts improve regioselectivity in cross-coupling steps .
Q. What approaches are used to study structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer :
- Substituent Variation : Replace bromine with iodine or trifluoromethyl groups to assess electronic effects on bioactivity .
- Docking Studies : Map the benzodioxole moiety’s interaction with ALDH2 (aldehyde dehydrogenase) using AutoDock Vina, correlating binding energy (ΔG < −8 kcal/mol) with agonist activity .
- Biological Assays : Test derivatives in enzyme inhibition assays (e.g., IC50 values for ALDH2 inhibition) to prioritize lead compounds .
Q. How can crystallographic challenges (e.g., disorder) be resolved for this compound?
- Methodological Answer :
- Data Collection : Use high-resolution synchrotron data (≤0.8 Å) to resolve overlapping electron density.
- Refinement Tools : SHELXL (via OLEX2) applies restraints for disordered benzodioxole rings and anisotropic displacement parameters (ADPs) .
- Visualization : ORTEP-3 generates thermal ellipsoid plots to highlight regions of dynamic disorder .
Q. What computational methods analyze ring puckering in the imidazopyridine core?
- Methodological Answer : Apply Cremer-Pople parameters to quantify out-of-plane deviations. For example:
- Calculate puckering amplitude (Q) and phase angle (θ) from Cartesian coordinates using Gaussian09.
- Compare Q values (e.g., Q = 0.12 Å for planar vs. Q = 0.45 Å for puckered conformers) to assess strain .
Q. How to investigate mechanistic pathways for reductive dehalogenation of the bromine substituent?
- Methodological Answer :
- Isotopic Labeling : Use D2O quenching to track protonation sites in intermediates (via 2H NMR).
- DFT Calculations : Simulate transition states (e.g., B3LYP/6-31G*) to identify rate-determining steps (e.g., Br• abstraction vs. H• transfer) .
Q. What strategies mitigate polymorphism in crystallization?
- Methodological Answer :
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
